molecular formula C5H5N3O B1679903 Pyrazinamide CAS No. 98-96-4

Pyrazinamide

Cat. No. B1679903
CAS RN: 98-96-4
M. Wt: 123.11 g/mol
InChI Key: IPEHBUMCGVEMRF-UHFFFAOYSA-N
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Description

Pyrazinamide is an antibiotic that fights bacteria and is used to treat tuberculosis (TB) in adults and children . It belongs to the family of medicines called anti-infectives . It is a highly specific agent and is active only against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of Pyrazinamide involves using pyrazinecarboxylic acid as the starting material by acylation, amidation, and alkylation . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, HRESIMS, and elemental analysis .


Molecular Structure Analysis

Pyrazinamide has been studied using modern gas electron diffraction data from three laboratories . The images of single crystal diffraction revealed that Pyrazinamide forms co-crystals with m-hydroxybenzoic acid (MHBA), p-hydroxybenzoic acid (PHBA), and 3,4-dihydroxy benzolic acid (3,4-DHBA) .


Chemical Reactions Analysis

Pyrazinamide is an amide derivative and may react with active metals or nitrides to produce flammable gaseous hydrogen . It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

Pyrazinamide is a white crystalline powder, stable at room temperature, and sparingly soluble in water . It is incompatible with strong oxidizing agents .

Scientific Research Applications

Pyrazinamide in Tuberculosis Treatment

Pyrazinamide is a critical drug in the treatment of tuberculosis (TB). It has a unique sterilizing effect, shortening TB therapy, and is particularly effective against semidormant mycobacteria, which are not killed by other antituberculosis drugs. This makes it a cornerstone drug in both first-line therapy for drug-susceptible TB and second-line treatment for multidrug-resistant TB (MDR-TB) (Zhang, Mitchison, 2003); (Lamont, Dillon, Baughn, 2020).

Mechanism of Action

The mode of action of pyrazinamide is distinctive. Pyrazinoic acid, its active moiety, disrupts membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This action is especially pronounced in old non-replicating bacilli, correlating with their low membrane potential (Zhang, Wade, Scorpio, Zhang, Sun, 2003).

Resistance Studies

Research has shown a significant proportion of South African MDR M. tuberculosis isolates are resistant to pyrazinamide. Studies suggest evaluating its role in patients previously treated for tuberculosis as well as in the treatment of MDR-TB (Mphahlele et al., 2008).

Genetic Basis of Resistance

Mutations in the pncA gene, which encodes Pyrazinamidase, an enzyme required to activate pyrazinamide, are a major mechanism of pyrazinamide resistance. Various mutations in this gene have been identified, indicating a high prevalence of genetic variants causing resistance (Lee, Lee, Jung, 2001).

Novel Targets and Methods

Recent studies have identified aspartate decarboxylase (PanD) as a new target of pyrazinamide in M. tuberculosis, providing insights into alternative mechanisms of action and resistance (Shi et al., 2014). Additionally, innovative methods like the potentiometric method for resistance measurement have been developed, aiding in the detection and understanding of resistance mechanisms (Furukawa, Rueda, Zimic, 2014).

Host-Targeted Activity

Apart from its anti-mycobacterial properties, pyrazinamide also modulates the host immune response during M. tuberculosis infection. It significantly reduces the release of pro-inflammatory cytokines and chemokines in both in vitro and in vivo systems (Manca et al., 2013).

Safety And Hazards

Pyrazinamide can cause side effects such as nausea, loss of appetite, muscle and joint pains, and rash . More serious side effects include gout, liver toxicity, and sensitivity to sunlight . It is not recommended in those with significant liver disease or porphyria .

Future Directions

The endTB aims to find shorter, less toxic & more effective treatments for MDR-TB, using the newly marketed two drugs, Bedaquiline and Delamanid with Moxifloxacin, Pyrazinamide Levofloxacin, Clofazimine . This is a critical discussion of the TB futuristic approach including, clinical trials, repurposed drugs, pipeline motifs, natural products, upcoming drug targets from the cell wall, protein, and DNA .

properties

IUPAC Name

pyrazine-2-carboxamide
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InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
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InChI Key

IPEHBUMCGVEMRF-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=C(C=N1)C(=O)N
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Molecular Formula

C5H5N3O
Record name PYRAZINAMIDE
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DSSTOX Substance ID

DTXSID9021215
Record name Pyrazinamide
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Molecular Weight

123.11 g/mol
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Physical Description

Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992), Solid
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Boiling Point

SUB (NTP, 1992)
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4, In water, 15 mg/ml @ 25 °C, 9.37e+01 g/L
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Mechanism of Action

Pyrazinamide diffuses into active _M. tuberculosis_ that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid. Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly. The net effect is that more pyrazinoic acid accumulates inside the bacillus at acid pH than at neutral pH. Pyrazinoic acid was thought to inhibit the enzyme fatty acid synthase (FAS) I, which is required by the bacterium to synthesise fatty acids. However, this theory was thought to have been discounted. However, further studies reproduced the results of FAS I inhibition as the putative mechanism first in whole cell assay of replicating M. tuberculosis bacilli which have shown that pyrazinoic acid and its ester inhibit the synthesis of fatty acids. This study was followed by in vitro assay of tuberculous FAS I enzyme that tested the activity with pyrazinamide, pyrazinoic acid and several classes of pyrazinamide analogs. Pyrazinamide and its analogs inhibited the activity of purified FAS I. It has also been suggested that the accumulation of pyrazinoic acid disrupts membrane potential and interferes with energy production, necessary for survival of M. tuberculosis at an acidic site of infection. Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation. This may explain the ability of the drug to kill dormant mycobacteria., Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro., Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions.
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Product Name

Pyrazinamide

Color/Form

Crystals, Crystals from water or alcohol, Crystals from water or ethyl alcohol

CAS RN

98-96-4
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Melting Point

376 to 379 °F (NTP, 1992), 192 °C
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Synthesis routes and methods I

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.2 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 min. 2-Pyrazinecarboxylic acid (0.31 mg, 2.5 μmol, 1.3 equiv), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.48 mg, 2.5 μmol, 1.3 equiv) and 1-hydroxybenzotriazole (0.31 mg, 2.3 μmol, 1.2 equiv) were then added separately, each in one portion, to the above solution at 0° C. The reaction mixture was warmed to 23° C. over 17 h 40 min, then was quenched with saturated aqueous ammonium chloride solution (3 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a white solid, which was purified by flash column chromatography (80% ethyl acetate-hexanes) to give the pyrazine-2-carboxylic acid amide derivative (1.1 mg, 92%) as a white solid.
Quantity
0.33 μL
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reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0.31 mg
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reactant
Reaction Step Two
Quantity
0.48 mg
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reactant
Reaction Step Two
Quantity
0.31 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.73 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2694 g of pyrazinecarbonitrile. The final concentration of pyrazinecarbonitrile was 0.512 M. The reaction mixture was mixed on a rotating platform at 23° C. After 15 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of pyrazinecarbonitrile was 100%, and the yields of pyrazinamide and pyrazinecarboxylic acid were 100% and 0%, respectively.
Quantity
3.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2694 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
7.5 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
0.9 mL
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The mixture of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate (87, 240 mg, 0.71 mmol), 4-(1-methylpiperidin-4-yl)aniline (280 mg, 1.42 mmol), fine-powder cesium carbonate (930 mg, 2.84 mmol), Pd(OAc)2 (32 mg, 0.14 mmol), BINAP (88 mg, 0.14 mmol) in 20 mL dioxane was degassed with nitrogen stream for 3 min. It was then stirred in 115° C. bath in nitrogen atmosphere for 2 hours. The mixture was cooled to RT, diluted with 100 mL EtOAc, and filtered. The filtrate was concentrated in vacuo and subjected to silica flash column using 0 to 15% MeOH in chloroform to isolate (R)-tert-butyl 1-(5-cyano-6-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazin-2-yl)piperidin-3-ylcarbamate (204) in >90% yield. It was dissolved in 30 mL MeOH and 3 mL DMSO. To it were added two NaOH solid bead (about 200 mg) and then 1 mL 30% H2O2. The mixture was stirred at RT for 2 hours, diluted with 10 mL MeCN, stirred for 5 min, and concentrated on rotavap. The residue was diluted with 120 mL EtOAc, washed with water, concentrated in vacuo to dryness to give crude (R)-tert-butyl 1-(5-carbamoyl-6-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazin-2-yl)piperidin-3-ylcarbamate (205). It was treated with 40 mL commercial 4N HCl in dioxane for 40 min, and concentrated in vacuo to afford crude (R)-5-(3-aminopiperidin-1-yl)-3-(4-(1-methylpiperidin-4-yl)phenylamino)pyrazine-2-carboxamide (206) hydrochloride. Crude 206 hydrochloride (60 mg, 0.12 mmol) was dissolved in 3 mL DMF. To it were added DIEA (210 μL, 1.2 mmol) and dimethylcarbamoyl chloride (34 μL, 0.36 mmol). The mixture was stirred at RT for 1.5 hour, acidified with 0.3 mL TFA, and directly subjected to reverse phase prep HPLC using 5 mM HCl (aq) and neat MeCN as mobile phases to isolate (R)-5-(3-(3,3-dimethylureido)piperidin-1-yl)-3-(4-O-methylpiperidin-4-yl)phenylamino)pyrazine-2-carboxamide (207) as HCl salt (36 mg). MS found for C25H36N8O2 as (M+H)+ 481.2, (M−H)− 479.3. UV: λ=268, 277, 306, 336, 372 nm.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
34 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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solvent
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Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazinamide
Reactant of Route 2
Pyrazinamide
Reactant of Route 3
Pyrazinamide
Reactant of Route 4
Pyrazinamide
Reactant of Route 5
Pyrazinamide
Reactant of Route 6
Pyrazinamide

Citations

For This Compound
80,800
Citations
Y Zhang, D Mitchison - … journal of tuberculosis and lung disease, 2003 - ingentaconnect.com
Pyrazinamide (PZA) is an important sterilising tuberculosis drug that helps to shorten the duration of current chemotherapy regimens for tuberculosis. When first discovered, it had …
Number of citations: 847 www.ingentaconnect.com
Y Zhang, W Shi, W Zhang, D Mitchison - Microbiology spectrum, 2014 - Am Soc Microbiol
Pyrazinamide (PZA) is a unique antituberculosis (anti-TB) drug that plays a key role in shortening TB therapy. PZA kills nonreplicating persisters that other TB drugs fail to kill, which …
Number of citations: 308 journals.asm.org
MG Whitfield, HM Soeters, RM Warren, T York… - PloS one, 2015 - journals.plos.org
Background Pyrazinamide (PZA) is crucial for tuberculosis (TB) treatment, given its unique ability to eradicate persister bacilli. The worldwide burden of PZA resistance remains poorly …
Number of citations: 154 journals.plos.org
RL Yeager, WGC Munroe, FI Dessau - American review of …, 1952 - atsjournals.org
… (1)> pyrazinamide (Aldinamide) was sjmthesized. Following in vitro studies with pyrazinamide, … a significant prolongation of survival time in pyrazinamide-treated animals and that lung …
Number of citations: 269 www.atsjournals.org
E Felder, D Pitre - Analytical profiles of drug substances, 1983 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, metabolism and pharmacokinetics, and method of the analysis of pyrazinamide. Pyrazinamide, …
Number of citations: 23 www.sciencedirect.com
W Shi, X Zhang, X Jiang, H Yuan, JS Lee, CE Barry 3rd… - Science, 2011 - science.org
Pyrazinamide (PZA) is a first-line tuberculosis drug that plays a unique role in shortening the duration of tuberculosis chemotherapy. PZA is hydrolyzed intracellularly to pyrazinoic acid (…
Number of citations: 671 www.science.org
MA Steele, RM Des Prez - Chest, 1988 - Elsevier
Pyrazinamide is an antituberculosis drug synthesized in the 1950s and formerly used only as salvage therapy. Recent developments have elevated it to a central role in tuberculosis …
Number of citations: 152 www.sciencedirect.com
L Malone, A Schurr, H Lindh, D McKenzie… - American review of …, 1952 - atsjournals.org
The effect of nicotinamide on experimental tuberculosis of white mice was reported by McKenzie and her associates (1). In a continuation of these studies, pyrazinamide (Aldinamide) …
Number of citations: 129 www.atsjournals.org
DA Mitchison, PB Fourie - Tuberculosis, 2010 - Elsevier
… increase overall pyrazinamide activity and, because most resistance arises in the pncA gene that converts pyrazinamide to pyrazinoic acid, it should act on most pyrazinamide resistant …
Number of citations: 79 www.sciencedirect.com
P Miotto, AM Cabibbe, S Feuerriegel, N Casali… - MBio, 2014 - Am Soc Microbiol
… pyrazinamide … pyrazinamide resistance in Mycobacterium tuberculosis is technically challenging and often unreliable. The development of a molecular assay for detecting pyrazinamide …
Number of citations: 166 journals.asm.org

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